molecular formula C18H24N2 B085554 N,N'-Dibenzyl-N,N'-dimethylethylenediamine CAS No. 102-18-1

N,N'-Dibenzyl-N,N'-dimethylethylenediamine

Cat. No.: B085554
CAS No.: 102-18-1
M. Wt: 268.4 g/mol
InChI Key: VRPZLDIUBCEYBA-UHFFFAOYSA-N
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Description

N,N’-Dibenzyl-N,N’-dimethylethylenediamine: is an organic compound with the molecular formula C16H20N2 . It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohol and ether. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of N,N’-dimethylethylenediamine: One common method involves the benzylation of N,N’-dimethylethylenediamine using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

    Reductive Amination: Another method involves the reductive amination of benzaldehyde with N,N’-dimethylethylenediamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods: Industrial production of N,N’-Dibenzyl-N,N’-dimethylethylenediamine often involves large-scale benzylation reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Dibenzyl-N,N’-dimethylethylenediamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N,N’-Dibenzyl-N,N’-dimethylethylenediamine N-oxides.

    Reduction: Secondary amines such as N,N’-dimethylethylenediamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Manufacturing: It is used in the production of various fine chemicals and pharmaceuticals.

    Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: N,N’-Dibenzyl-N,N’-dimethylethylenediamine acts primarily as a ligand, forming coordination complexes with metal ions. These complexes can catalyze various organic reactions by stabilizing transition states and facilitating electron transfer processes. The compound’s ability to form stable complexes with metals makes it valuable in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: N,N’-Dibenzyl-N,N’-dimethylethylenediamine is unique due to its dual benzyl groups, which enhance its ability to form stable complexes with metals and increase its versatility in catalysis and material science applications.

Properties

IUPAC Name

N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZLDIUBCEYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059247
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-18-1
Record name N1,N2-Dimethyl-N1,N2-bis(phenylmethyl)-1,2-ethanediamine
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Record name N,N'-Dibenzyl-N,N'-dimethylethylenediamine
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
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Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
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Record name N,N'-dibenzyl-N,N'-dimethylethylenediamine
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Record name N,N'-ETHYLENEBIS(N-METHYLBENZYLAMINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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